molecular formula C10H13ClN2O B1315545 N-(6-Chloropyridin-2-yl)pivalamide CAS No. 86847-84-9

N-(6-Chloropyridin-2-yl)pivalamide

Cat. No.: B1315545
CAS No.: 86847-84-9
M. Wt: 212.67 g/mol
InChI Key: YPWKLBCTOUEZKE-UHFFFAOYSA-N
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Description

N-(6-Chloropyridin-2-yl)pivalamide (CAS: 127446-34-8) is a pyridine derivative featuring a pivalamide group (-NHC(O)C(CH₃)₃) at the 2-position and a chlorine substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol . Key physical properties include a melting point of 137–139°C and a density of 1.273 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridin-2-yl)pivalamide typically involves the reaction of 6-chloro-2-aminopyridine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

6-Chloro-2-aminopyridine+Pivaloyl chlorideThis compound+HCl\text{6-Chloro-2-aminopyridine} + \text{Pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 6-Chloro-2-aminopyridine+Pivaloyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridin-2-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The pivalamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products include 6-chloro-2-aminopyridine and pivalic acid.

Scientific Research Applications

N-(6-Chloropyridin-2-yl)pivalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: this compound derivatives are explored for their potential use in drug development. Their ability to modulate specific biological pathways makes them candidates for treating various diseases.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for formulating active ingredients in agricultural products.

Mechanism of Action

The mechanism of action of N-(6-Chloropyridin-2-yl)pivalamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional diversity of pyridine-based pivalamides arises from variations in substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Reactivity
N-(6-Chloro-3-iodopyridin-2-yl)pivalamide 1346447-30-0 C₁₁H₁₂ClIN₂O₂ 378.64 Cl (6), I (3) Cross-coupling reactions
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide 113975-31-8 C₁₁H₁₂ClIN₂O₂ 378.64 Cl (6), I (5) Suzuki-Miyaura coupling
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide 800402-05-5 C₁₁H₁₁ClFIN₂O₂ 368.57 Cl (4), F (5), I (3) Radiolabeling precursors

Key Insights :

  • Iodine substituents enhance molecular weight and provide sites for transition-metal-catalyzed reactions (e.g., Suzuki, Heck) .
  • Fluorine increases electronegativity, influencing reactivity in nucleophilic substitutions .

Functionalized Derivatives (Formyl, Allyl, Cyano)

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Reactivity
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide 127446-34-8 C₁₁H₁₃ClN₂O₂ 240.69 Cl (6), CHO (3) Heterocycle synthesis (e.g., pyrrolopyridinones)
N-(6-Allyl-2-chloropyridin-3-yl)pivalamide 1142191-77-2 C₁₃H₁₇ClN₂O 252.74 Cl (2), allyl (6) Click chemistry and polymer synthesis
N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide 1346446-97-6 C₁₂H₁₂ClIN₂O 386.60 Cl (2), CN (4), I (6) Pharmaceutical intermediates

Key Insights :

  • Formyl groups enable condensation reactions for constructing fused heterocycles .
  • Allyl substituents offer sites for radical or photochemical modifications .
  • Cyano groups enhance polarity and serve as hydrogen-bond acceptors in drug design .

Boron-Containing Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Reactivity
N-(2-Chloro-6-iodo-4-(dioxaborolanyl)pyridin-3-yl)pivalamide - C₁₆H₂₃BClIN₂O₃ 464.50 Cl (2), I (6), Bpin (4) Suzuki-Miyaura coupling

Key Insight :

  • Boron-containing groups (e.g., dioxaborolane) facilitate cross-coupling reactions in medicinal chemistry .

Biological Activity

N-(6-Chloropyridin-2-yl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chlorine atom in the pyridine ring enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to inhibition of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study evaluating the antibacterial efficacy of related compounds found that derivatives of chloropyridine showed moderate to high activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameStructureBiological Activity
This compoundC₁₁H₁₄ClNOAntimicrobial
N'-(6-chloropyridin-2-yl)propanehydrazideC₈H₉ClN₃OAnticancer, Antimicrobial
N'-(6-chloropyridin-2-yl)-2-methylbenzohydrazideC₁₃H₁₂ClN₃OAnticancer, Antimicrobial

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce cytotoxic effects on several cancer cell lines by disrupting cellular processes and promoting apoptosis. One study indicated that derivatives of chloropyridine could inhibit cell proliferation in cancer cells by targeting specific signaling pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of chloropyridine derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
  • Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of chlorinated pyridine derivatives demonstrated that these compounds could significantly reduce the viability of cancer cells through apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Preliminary in vivo studies have indicated that this compound may reduce tumor growth in animal models, further supporting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-Chloropyridin-2-yl)pivalamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. A common approach is reacting 6-chloropyridin-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane or THF for improved solubility.
  • Stoichiometry : Excess pivaloyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. For scalability, recrystallization in ethanol is recommended .

Table 1 : Comparison of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents hydrolysis
SolventDCM/THFEnhances solubility
BaseTriethylamineNeutralizes HCl byproduct

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃): Peaks at δ 8.3–8.5 ppm (pyridine H), δ 1.3 ppm (pivaloyl CH₃).
  • ¹³C NMR : Confirms carbonyl (C=O) at ~175 ppm and pyridine carbons.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 241.1) validates molecular weight.
  • X-ray Crystallography : Resolves stereoelectronic effects; ORTEP-3 software is used for structural visualization .
  • HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) .

Advanced Research Questions

Q. How does steric hindrance from the pivaloyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky pivaloyl group reduces accessibility to the pyridine ring’s 2-position, slowing SNAr reactions. Kinetic studies using UV-Vis spectroscopy show a 40% decrease in reaction rate compared to unsubstituted analogs. Computational modeling (DFT, B3LYP/6-31G*) predicts steric maps, highlighting hindered electrophilic centers .

Q. What mechanistic insights explain unexpected byproducts (e.g., brominated derivatives) during halogenation of this compound?

  • Methodological Answer : Side reactions arise from radical intermediates. For example, NBS/AIBN bromination may produce N-(6-Bromo-2-chloropyridin-3-yl)pivalamide due to radical chain mechanisms. Mitigation strategies:

  • Use radical inhibitors (TEMPO).
  • Monitor reaction progress via TLC/GC-MS.
    Isolated byproducts require structural confirmation via 2D NMR (COSY, HSQC) .

Q. How can computational methods like DFT predict the electronic properties of this compound for catalytic applications?

  • Methodological Answer : DFT calculations (e.g., Gaussian09) model HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify reactive sites. Electron density maps correlate with experimental IR/Raman spectra. Applications include designing charge-transfer complexes or ligands for transition-metal catalysts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardization steps:

  • Binding Assays : Use SPR (surface plasmon resonance) to measure affinity (KD).
  • Cellular Uptake : Quantify via LC-MS in HEK293 cells.
  • Meta-Analysis : Compare data across studies using tools like RevMan to adjust for variables (e.g., IC50 normalization) .

Q. Data-Driven Analysis

Table 2 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight240.69 g/molESI-MS
Melting Point142–145°CDSC
LogP (Partition)2.8 ± 0.3Shake-flask/HPLC
Solubility (Water)0.12 mg/mLUV-Vis spectroscopy

Properties

IUPAC Name

N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKLBCTOUEZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522670
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-84-9
Record name N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-chloropyridine (3.0 g, 23.3 mmol) in dichloromethane (45 mL) under argon was added triethylamine (4.10 mL, 29.2 mmol) and the reaction cooled to 0° C. (ice bath). A solution of trimethylacetyl chloride (3.16 mL, 25.7 mmol) in dichloromethane (10 mL) was added dropwise over 20 min before stirring for 30 min at 0° C. The reaction was brought up to rt and stirred for a further 5 h, then water (30 mL) was added. The organics were separated and washed with Na2CO3 solution (2×50 mL), dried,(MgSO4) and solvent removed in vacuo. Purification by column chromatography (SiO2, CH2Cl2) gave the title compound. m/z (ES+)=213.04 [M+H]+.
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3 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a precooled (−10° C.) suspension of 6-amino-2-(pivaloylamino)pyridine (28.00 g, 0.145 mol) in conc. aqueous HCl (150 mL) was added potassium nitrite (14.81 g, 0.174 mol) dissolved in water (8 mL) over a 1.5 h period. The resulting reaction mixture was stirred for 5 h at −10° C. under nirogen, before ajustment of the pH to 9 by addition of conc. aqueous NaOH. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the organic fractions washed with 2M NaOH (3×40 mL). The organic phase was dried (MgSO4), evaporated in vacuo and recrystallised from n-hexane/ethyl acetae to give the desired product (17,70 g (58%) as a white powder (m.p. 86-87° C.). 1H NMR (DMSO-d6): δ 10.08 (s br, 1H), 8.04 (d, 8.1 Hz, 1H), 7.81 (t, 8.1 Hz, 1H), 7.17 (d, 8.1 Hz, 1H), 1.22 (s, 9H). 13C NMR (DMSO-d6): δ 177.4, 152.5, 147.8, 141.4, 119.0, 112.8, 39.4, 26.8. FAB+ MS (m/z): 213.06 M+H+, calc. for C10H13ClN2O+H+ 213.0795.
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28 g
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Synthesis routes and methods III

Procedure details

To 6-chloropyridin-2-amine (20.0 g, 156 mmol) and triethylamine (23.7 mL, 171 mmol) in 100 mL toluene at 50° C. was added pivaloyl chloride (19.6 mL, 163 mmol) dropwise via syringe. The reaction mixture was allowed to stir, and eventually became a solid mass. 50 mL toluene was added. The reaction mixture was heated overnight, and cooled to ambient temperature. The reaction mixture was quenched with 400 mL 2N aq. HCl, and diluted with 300 mL EtOAc. The organic layer was washed with water, brine, dried over sodium sulfate, filtered, and concentrated to a solid. The solid was dissolved in a min. volume of hot MTBE (50° C.), and approx. 300 mL hexanes was added with swirling. On standing, crystals form, which were collected by filtration, rinsing with hexanes to give a total of N-(6-chloropyridin-2-yl)pivalamide. MS (ESI) m/z: calculated: 212.1; Observed: 213.2 (M++1).
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20 g
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23.7 mL
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19.6 mL
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100 mL
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50 mL
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Synthesis routes and methods IV

Procedure details

Pivaloyl chloride (18.7 mL, 151.6 mmol) was slowly added to an ice-cooled solution of 6-chloropyridin-2-amine (15 g, 116.7 mmol) and triethylamine (24.25 mL, 124.96 mmol) in DCM (180 mL). The mixture was stirred in an ice-bath for 15 min and then at rt for 6 h. The mixture was poured into water. The organic layer was washed with saturated aq NaHCO3, brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give N-(6-chloropyridin-2-yl)pivalamide (intermediate 5) (20.01 g, 81%) as a yellow solid.
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18.7 mL
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15 g
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24.25 mL
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180 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(6-Chloropyridin-2-yl)pivalamide
N-(6-Chloropyridin-2-yl)pivalamide
N-(6-Chloropyridin-2-yl)pivalamide
N-(6-Chloropyridin-2-yl)pivalamide
N-(6-Chloropyridin-2-yl)pivalamide
N-(6-Chloropyridin-2-yl)pivalamide

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